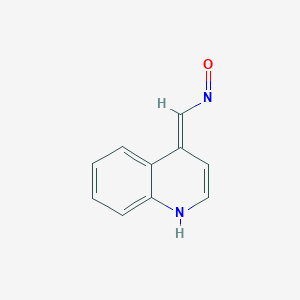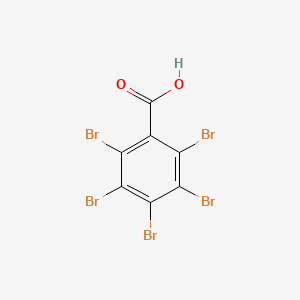
(4E)-4-(nitrosomethylidene)-1H-quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cubane-1-carboxylic acid: ((4E)-4-(nitrosomethylidene)-1H-quinoline) is a unique organic compound characterized by its cubane structure, which consists of eight carbon atoms arranged in a cubic configuration. This compound is notable for its high strain energy due to the unusual geometry of the cubane core, making it an interesting subject of study in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: Cubane-1-carboxylic acid can be synthesized through a multi-step process starting from cyclopentadiene. The key steps involve the formation of cubane intermediates, followed by functionalization to introduce the carboxylic acid group. The reaction conditions typically require high temperatures and pressures, as well as the use of strong acids or bases as catalysts.
Industrial Production Methods: Industrial production of cubane-1-carboxylic acid is not common due to the complexity and cost of the synthesis process. advancements in synthetic organic chemistry may lead to more efficient production methods in the future.
化学反応の分析
Types of Reactions: Cubane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form other functional groups such as aldehydes or ketones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydrogen atoms in the cubane structure can be substituted with other atoms or groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under UV light or heat.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of cubane-1-carboxylic acid can yield cubane-1-aldehyde, while reduction can produce cubane-1-methanol.
科学的研究の応用
Cubane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the properties and reactivity of strained ring systems.
Biology: Its derivatives are investigated for potential use as pharmaceuticals due to their unique structural properties.
Medicine: Research is ongoing to explore its potential as a building block for drug design.
Industry: Although not widely used industrially, its unique structure makes it a subject of interest for developing new materials with novel properties.
作用機序
The mechanism of action of cubane-1-carboxylic acid involves its ability to participate in various chemical reactions due to the high strain energy of the cubane core. This strain energy makes the compound highly reactive, allowing it to undergo transformations that are not typical for less strained molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Cubane-1-carboxylic acid can be compared with other similar compounds, such as:
Cubane: The parent hydrocarbon of cubane-1-carboxylic acid, which lacks the carboxylic acid functional group.
Cubane-1,4-dicarboxylic acid: A derivative with two carboxylic acid groups, offering different reactivity and applications.
Cubane-1-methanol: A reduced form of cubane-1-carboxylic acid with an alcohol functional group.
Uniqueness: Cubane-1-carboxylic acid is unique due to its combination of the highly strained cubane core and the reactive carboxylic acid group. This combination makes it a valuable compound for studying the effects of strain on chemical reactivity and for developing new materials and pharmaceuticals.
特性
IUPAC Name |
(4E)-4-(nitrosomethylidene)-1H-quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-12-7-8-5-6-11-10-4-2-1-3-9(8)10/h1-7,11H/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDNYRKJMVEISL-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=O)C=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/N=O)/C=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methyl-1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one;dihydrochloride](/img/structure/B8049080.png)
![Tert-butyl 4-(1-methyl-2-oxo-1,2-dihydro-3h-imidazo[4,5-b]pyridin-3-yl)-1-piperidinecarboxylate](/img/structure/B8049088.png)


![2-Chloro-4-(pyrrolidin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B8049113.png)




![Carbamic acid, N-(2-hydroxyethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]-, 1,1-dimethylethyl ester](/img/structure/B8049165.png)


![6-methoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-quinazolin-4-one](/img/structure/B8049176.png)
![[1,4'-Bipiperidine]-3-carboxylic acid, 1'-(9-anthracenylcarbonyl)-, (3R)-](/img/structure/B8049177.png)
